molecular formula C16H11BrN2O4 B12088791 Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate

Cat. No.: B12088791
M. Wt: 375.17 g/mol
InChI Key: IVGROHGAUDXBJJ-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate (CAS: 1980039-05-1) is a bifunctional aromatic ester featuring a 4-bromophenyl group and a 3-cyano-4-nitrophenyl moiety. It is synthesized via condensation reactions, yielding a yellow solid with a melting point of 89–91°C and a molecular weight of 375.17 g/mol . Its structure includes electron-withdrawing substituents (cyano and nitro groups) and a bromine atom, which influence its electronic properties, solubility, and reactivity. This compound is used in pharmaceutical and agrochemical research as a precursor for heterocyclic derivatives .

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-2-(3-cyano-4-nitrophenyl)acetate

InChI

InChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-2-5-13(17)6-3-10)11-4-7-14(19(21)22)12(8-11)9-18/h2-8,15H,1H3

InChI Key

IVGROHGAUDXBJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyano-4-Nitrophenyl Acetic Acid

  • Nitration of 4-cyanophenyl acetic acid :

    • Substrate: 4-Cyanophenyl acetic acid (prepared via cyanation of 4-bromophenyl acetic acid using CuCN).

    • Conditions: Fuming HNO₃ (90%)/H₂SO₄ (98%) at 0–5°C for 4 h.

    • Outcome: Introduces nitro group para to cyano, yielding 3-cyano-4-nitrophenyl acetic acid (78% yield).

Bromination of Phenyl Acetic Acid Derivatives

  • Bromination of 2-methyl-2-phenylpropanoic acid :

    • Substrate: 2-Methyl-2-phenylpropanoic acid.

    • Conditions: Br₂/H₂O (1:2 molar ratio) at 25°C for 12 h.

    • Outcome: Selective para-bromination to 2-(4-bromophenyl)-2-methylpropanoic acid (92% yield).

Esterification and Coupling

  • Esterification with thionyl chloride :

    • Substrate: 3-Cyano-4-nitrophenyl acetic acid.

    • Conditions: SOCl₂ (1.5 eq) in MeOH at 0°C for 12 h.

    • Outcome: Methyl 3-cyano-4-nitrophenyl acetate (quantitative yield).

  • Diaryl coupling via Ullmann reaction :

    • Substrates: Methyl 3-cyano-4-nitrophenyl acetate and 4-bromophenylboronic acid.

    • Conditions: Pd(OAc)₂ (5 mol%), XPhos ligand, K₂CO₃ in DMF at 110°C for 24 h.

    • Outcome: Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate (65% yield).

Diethyl Malonate Alkylation

  • First alkylation :

    • Substrate: Diethyl malonate.

    • Electrophile: 4-Bromobenzyl bromide.

    • Conditions: NaH (2 eq) in THF, 0°C → RT, 6 h.

    • Outcome: Diethyl (4-bromobenzyl)malonate (84% yield).

  • Second alkylation :

    • Electrophile: 3-Cyano-4-nitrobenzyl bromide.

    • Conditions: Same as above.

    • Outcome: Diethyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)malonate (73% yield).

Hydrolysis and Esterification

  • Malonate hydrolysis :

    • Conditions: 6 M HCl, reflux, 8 h.

    • Outcome: 2-(3-Cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acid (89% yield).

  • Methyl ester formation :

    • Conditions: SOCl₂/MeOH (1:5 v/v), 0°C, 12 h.

    • Outcome: Target compound (97% yield).

Critical Analysis of Reaction Conditions

Nitration Optimization

ParameterOptimal RangeEffect on Yield
HNO₃ Concentration90–95%Maximizes nitration efficiency
Temperature0–5°CMinimizes cyano group hydrolysis
Reaction Time3–4 hPrevents over-nitration

Palladium-Catalyzed Coupling

Catalyst SystemYield (%)Byproducts
Pd(OAc)₂/XPhos65<5% homocoupled
PdCl₂(PPh₃)₂4812% debromination
NiCl₂(dppe)3220% reduction

Scalability and Industrial Considerations

  • Continuous flow bromination :

    • Utilizes microreactors for 4-bromophenyl intermediate synthesis (residence time: 2 min, yield: 94%).

  • Catalyst recycling :

    • Pd/XPhos recovered via biphasic extraction (≥3 reuses without activity loss).

  • Waste minimization :

    • SOCl₂/MeOH esterification generates HCl gas, neutralized via NaOH scrubbers .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Product Key Findings
1M NaOH, H₂O/EtOH, reflux2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetic acidComplete conversion within 4–6 hours; isolated yield >85%
H₂SO₄ (cat.), H₂O, 80°CSame as aboveSlower kinetics (8–10 hours) but avoids side reactions from strong bases

The reaction mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by tetrahedral intermediate formation.

Nitro Group Reduction

The nitro group at the 4-position is reducible to an amine under catalytic hydrogenation or chemical reduction conditions.

Reduction Method Catalyst/Reagent Product Yield
H₂/Pd-C, EtOH10% Pd/C2-(3-cyano-4-aminophenyl)-2-(4-bromophenyl)acetate78%
Fe/HCl, H₂O Fe powder, HClSame as above65%

The amine derivative shows enhanced nucleophilicity, enabling further functionalization (e.g., acylation or alkylation) .

Cyano Group Reactivity

The cyano group participates in condensation and nucleophilic addition reactions:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) under basic conditions :

text
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate + Malononitrile → Polyfunctionalized olefins (e.g., α,β-unsaturated nitriles)

Conditions : KOH (10 mol%), H₂O, microwave irradiation (100°C, 30 min) .
Yield : 65–97% .

Hydrolysis to Carboxylic Acid

Acidic or enzymatic hydrolysis converts the cyano group to a carboxylic acid :

text
–CN → –COOH

Conditions : H₂SO₄ (conc.), H₂O, reflux.

Bromophenyl Group Reactivity

The 4-bromophenyl moiety undergoes cross-coupling reactions:

Suzuki-Miyaura Coupling

Conditions Reagents Product Yield
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O Arylboronic acid2-(3-cyano-4-nitrophenyl)-2-(4-arylphenyl)acetate70–85%

This reaction enables aryl-aryl bond formation, expanding structural diversity for pharmaceutical applications .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro and cyano groups activate the aromatic ring for substitution at the 3- or 4-positions :

Nucleophile Conditions Product Yield
NH₃CuCl₂, DMSO, 120°C2-(3-cyano-4-nitrophenyl)-2-(4-aminophenyl)acetate60%
SH⁻K₂CO₃, DMF, 80°C Thioether derivatives55%

Comparative Reactivity Table

Functional Group Reaction Type Relative Reactivity Key Influencing Factors
EsterHydrolysisHighpH, temperature, solvent polarity
NitroReductionModerateCatalyst type, H₂ pressure
CyanoCondensationHighBase strength, microwave irradiation
BromophenylCross-couplingHighPd catalyst, ligand choice

Mechanistic Insights

  • Electron-Withdrawing Effects : The nitro (–NO₂) and cyano (–CN) groups stabilize transition states in nucleophilic aromatic substitution via resonance and inductive effects .

  • Steric Considerations : The 4-bromophenyl group’s position minimizes steric hindrance, favoring Suzuki coupling at the para position .

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate typically involves multi-step organic reactions. Common methods include:

  • Esterification : Reacting the corresponding acid with methanol in the presence of a catalyst.
  • Optimization for Yield : In industrial settings, processes are optimized using continuous flow reactors to enhance yield and purity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

  • Electrophilic Substitution : The bromophenyl group can undergo substitution reactions, facilitating the introduction of other functional groups.
  • Reduction Reactions : The nitro group can be reduced to an amino group, expanding the compound's utility in synthesizing amine derivatives.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : May inhibit pro-inflammatory cytokine release, indicating its potential in treating inflammatory diseases.
  • Cytotoxicity : Shows selective toxicity towards cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    • Objective : To assess the compound's effects on various cancer cell lines.
    • Results : Induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxic effects.

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Methyl 2-(3-Cyano-4-Nitrophenyl)-2-(4-Iodophenyl)Acetate (4m): Molecular Weight: 444.9650 g/mol (vs. 375.17 g/mol for the target compound). Physical State: Yellow solid. Melting Point: 77–78°C (lower than the target compound’s 89–91°C). Yield: 56% (vs. 73% for the target compound). Key Difference: Replacement of bromine with iodine increases molecular weight but reduces melting point and synthetic efficiency .
  • Methyl 2-(3-Bromophenyl)-2-(4-Nitrophenyl)Acetate (4i): Molecular Formula: C₁₅H₁₁NO₄Br. Physical State: Yellow oil (vs. solid for the target compound). Yield: 45%. Key Difference: Bromine at the meta position (3-bromophenyl) instead of para (4-bromophenyl) results in a liquid state and lower yield, highlighting the impact of substituent positioning .

Ester Group Variations

  • Ethyl 2-(4-Bromophenyl)Acetate: Molecular Weight: 243.097 g/mol (vs. 229.07 g/mol for the methyl ester).

Functional Group Modifications

  • Methyl 2-Bromo-2-(4-Bromophenyl)Acetate :

    • CAS : 60079-77-6.
    • Key Difference : An additional bromine on the acetate chain enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the target compound .
  • Methyl 2-(4-Nitrophenyl)-2-(o-Tolyl)Acetate (4b): Molecular Weight: 339.1332 g/mol. Yield: 45%. Key Difference: Replacement of the 3-cyano-4-nitrophenyl group with a simpler 4-nitrophenyl and o-tolyl group reduces molecular complexity and yield, emphasizing the role of the cyano group in stabilizing intermediates .

Discussion

The target compound’s combination of electron-withdrawing groups (cyano, nitro) and bromine confers unique reactivity and stability. Its higher yield (73%) compared to analogs like 4m (56%) and 4i (45%) suggests optimized synthetic routes. The solid state and higher melting point (89–91°C) relative to iodine-substituted analogs (77–78°C) indicate stronger intermolecular forces due to bromine’s smaller atomic radius and polarizability. Replacement of the methyl ester with ethyl (as in ) or additional halogens (as in ) alters physicochemical properties, impacting applications in drug design or material science.

Biological Activity

Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-bromophenyl)acetate is an organic compound with a complex structure that includes a cyano group, a nitro group, and a bromophenyl group. This compound has gained attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

  • Molecular Formula : C₁₆H₁₁BrN₂O₄
  • Molecular Weight : 375.17 g/mol
  • CAS Number : 1923065-88-6
  • Structural Features :
    • Cyano group (-C≡N)
    • Nitro group (-NO₂)
    • Bromophenyl moiety

The presence of these functional groups enhances the compound's reactivity and binding affinity to biological targets, which is crucial for its therapeutic potential .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various human pathogens using methods such as agar well diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity Against Human Pathogens

PathogenInhibition Zone (mm)MIC (µg/mL)
Pseudomonas aeruginosa18.3 - 24.60.49 - 3.9
Escherichia coli20.0 - 23.00.49 - 3.9
Salmonella typhimurium23.4 - 26.4<3.9
Staphylococcus aureus21.31.95
Mycobacterium tuberculosisModerate activityNot specified

The compound showed comparable activity to standard antibiotics, particularly against Gram-negative bacteria .

Cytotoxic Activity

Cytotoxicity studies have indicated that this compound can inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µg/mL)
HCT-116 (Colon carcinoma)1.08 - 1.48
HepG-2 (Liver carcinoma)Comparable to doxorubicin
MCF-7 (Breast adenocarcinoma)Less active than doxorubicin
A-549 (Lung adenocarcinoma)Moderate activity

The results indicate that while some derivatives exhibit potent cytotoxic effects, others may require structural modifications to enhance their activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. The unique combination of functional groups allows for diverse interactions with biomolecules, potentially leading to modulation of enzyme activities or receptor functions.

Molecular Docking Studies

In-silico studies have been conducted to predict the binding affinities of this compound with various biological targets, providing insights into its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Screening : A study assessed the compound against seven human pathogens, demonstrating significant antimicrobial activities compared to standard drugs.
  • Cytotoxic Screening : Another study evaluated its cytotoxic effects on human carcinoma cell lines, showing promising results that warrant further exploration.

Q & A

Q. What statistical methods reconcile discrepancies between experimental and computational data?

  • Methodological Answer : Apply multivariate regression to correlate DFT-predicted bond lengths with crystallographic data. Use Bland-Altman plots to quantify systematic errors. For outliers, re-optimize geometries with solvent models (e.g., PCM for CHCl3_3) .

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